1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide
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Overview
Description
1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide is a synthetic compound with a unique structure that includes an aziridine ring, a propylamino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-oxo-2-(propylamino)ethyl acetate. This intermediate is then reacted with N-propylaziridine-2-carboxamide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aziridines.
Scientific Research Applications
1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The aziridine ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-(propylamino)ethyl acetate
- N-propylaziridine-2-carboxamide
- Ethyl 2-oxo-2-(propylamino)acetate
Uniqueness
1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aziridine ring, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H21N3O2 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-[2-oxo-2-(propylamino)ethyl]-N-propylaziridine-2-carboxamide |
InChI |
InChI=1S/C11H21N3O2/c1-3-5-12-10(15)8-14-7-9(14)11(16)13-6-4-2/h9H,3-8H2,1-2H3,(H,12,15)(H,13,16) |
InChI Key |
XDHIJBLWQLWPHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1CC1C(=O)NCCC |
Origin of Product |
United States |
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